molecular formula C7H6ClF2N3O B7972200 6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide

6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide

Cat. No.: B7972200
M. Wt: 221.59 g/mol
InChI Key: JXIUFNNTDDPYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide is a heterocyclic compound containing a pyridazine ring substituted with a chloro group at the 6-position and a carboxamide group at the 3-position. The compound also features a 2,2-difluoroethyl group attached to the nitrogen atom of the carboxamide. Pyridazine derivatives are known for their diverse biological activities and are used in various pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide is unique due to the presence of the 2,2-difluoroethyl group, which may impart specific biological activities and chemical properties. The difluoroethyl group can influence the compound’s lipophilicity, metabolic stability, and interaction with molecular targets .

Properties

IUPAC Name

6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N3O/c8-5-2-1-4(12-13-5)7(14)11-3-6(9)10/h1-2,6H,3H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIUFNNTDDPYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)NCC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.